molecular formula C18H17NO3 B151948 (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate CAS No. 886510-13-0

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate

Cat. No. B151948
M. Wt: 295.3 g/mol
InChI Key: YAEMQXJRXHCWDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of protecting groups and reaction conditions. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination, reduction, ring closure, and protecting group removal steps . Similarly, the synthesis of blue emissive functionalized 9,9-disubstituted fluorene derivatives is achieved through a Lewis acid mediated reaction, indicating the importance of catalysts in the synthesis of fluorene compounds .

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the presence of a fluorene core, which can be functionalized at various positions to yield different derivatives. The structure of the compounds in the context of the provided papers was confirmed using single crystal XRD, which is a powerful technique for determining the arrangement of atoms within a crystal .

Chemical Reactions Analysis

The chemical reactions involving fluorene derivatives and azetidine-based compounds are complex and can follow multiple pathways. For example, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin imines involves a plausible mechanism with a propargyl cation and a fluorene-9-spiroazitidine intermediate . This indicates that the reactivity of such compounds can lead to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives include their photophysical properties such as absorption, solvatochromism, emission, Stokes shift, and quantum yields. These properties are significant for applications in materials science, particularly for compounds that are blue emissive in nature . The electron-withdrawing effects of substituents on the fluorene core can also influence the release of carboxylic acids from resin-bound linkers, as seen in the synthesis of 9-hydroxy-9-(4-carboxyphenyl)fluorene .

Scientific Research Applications

Metabolic Hydroxy and Carboxy Functionalization

Hydroxy and carboxy functionalization of alkyl moieties in drug molecules is a common metabolic pathway that alters the hydrophobic nature of drug compounds, leading to varied pharmacologic activities. This functionalization can result in the attenuation, retention, or loss of pharmacologic activity. Importantly, some hydroxy metabolites equate in activity with their parent drugs and are developed into ester prodrugs, while certain carboxy metabolites maintain their activity and are developed into drugs themselves. This emphasizes the potential of functionalization in modifying drug efficacy and developing new therapeutic agents (El-Haj & Ahmed, 2020).

Synthetic Procedures for Biological Interest

The synthesis of compounds with the guanidine moiety, such as 2-guanidinobenzazoles, illustrates the application of chemical modifications to enhance biological activity. These synthetic procedures aim to develop compounds with potential therapeutic applications, highlighting the role of chemical synthesis in drug discovery and development. This approach provides a pathway for creating pharmacophores with modified biological activities, demonstrating the impact of chemical structure on therapeutic potential (Rosales-Hernández et al., 2022).

Fluorinated Compounds in Personalized Medicine

The development and application of fluorinated pyrimidines, such as 5-fluorouracil, in cancer treatment highlight the role of chemical modifications in enhancing drug specificity and efficacy. These compounds, through mechanisms such as inhibiting key enzymes and incorporating into RNA and DNA, demonstrate the potential of chemical modifications in the era of personalized medicine. This showcases the strategic incorporation of fluorine atoms to improve drug performance and cater to specific therapeutic needs (Gmeiner, 2020).

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic acid, derived entirely from biomass, represents an eco-friendly and cost-effective raw material for drug synthesis. Its derivatives are utilized in synthesizing a wide array of chemicals, demonstrating the versatility and potential of biomass-derived compounds in medicine. This approach not only highlights the role of sustainable resources in drug development but also underscores the significance of functional groups in enhancing drug synthesis efficiency and reducing production costs (Zhang et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, “(9H-Fluoren-9-yl)methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEMQXJRXHCWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650147
Record name (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate

CAS RN

886510-13-0
Record name (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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